molecular formula C9H5ClF3N B1587612 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile CAS No. 886496-95-3

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile

Cat. No. B1587612
M. Wt: 219.59 g/mol
InChI Key: OGYGRYBLLSUSDE-UHFFFAOYSA-N
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Description

“2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the molecular formula C9H5ClF3N . It is used as a pharmaceutical intermediate . The compound is colorless to light-yellow liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.59 . It is a colorless to light-yellow liquid . More specific physical and chemical properties like melting point, boiling point, density, etc., are not provided in the search results .

Scientific Research Applications

  • Polymerization and Complexation Studies : This compound has been studied in the context of polymerizations of ethylenic monomers initiated by superacids. It's shown that ionic trifluoromethanesulphonates (triflates) are strongly solvated with their conjugate acid in acetonitrile, indicating its potential use in polymerization processes (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

  • Nuclear Fluorination of Organic Compounds : The compound has been utilized in the fluorination of organic substrates. For instance, fluorination of a series of 3,5-diarylisoxazoles using the N-F reagent Selectfluor® shows the application of this chemical in modifying organic compounds (Stephens & Blake, 2004).

  • Stability and Isomerization Studies : Research has been conducted on the stability and isomerization properties of related compounds in the presence of acetonitrile, indicating its role in studying the stability of organic molecules under various conditions (Mizumoto & Oda, 1982).

  • Lewis Acidity Studies : The Lewis acidity of certain organometallic compounds in acetonitrile has been explored. This research provides insights into the coordination chemistry and stability of complexes in solution, which could have implications for various applications in chemistry (Bamgboye, Begley, & Sowerby, 1989).

  • Colorimetric and Fluorescence Sensing : Studies have shown that compounds like 2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile can be used in colorimetric and fluorescence sensing applications. These applications are critical in detecting various ions and molecules in chemical and biological systems (Peng, Wu, Fan, Tian, & Han, 2005).

  • Electrochemical Studies : The electrochemical properties of metal complexes in nonaqueous solutions, such as acetonitrile, have been researched, highlighting its role in the study of redox reactions of metal complexes (Schmid, Kirchner, & Sapunov, 1989).

Safety And Hazards

The compound is classified as hazardous. It has the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYGRYBLLSUSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395537
Record name [3-Chloro-5-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)phenyl)acetonitrile

CAS RN

886496-95-3
Record name 3-Chloro-5-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886496-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(trifluoromethyl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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